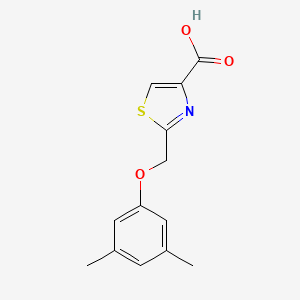
Benzenepropanoic acid, 3-methoxy-alpha-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 3-methoxy-alpha-oxo-, also known as 3-(3-methoxyphenyl)-2-oxopropanoic acid, is an organic compound with the molecular formula C10H10O4. It is characterized by the presence of a benzene ring substituted with a methoxy group and a propanoic acid moiety with an alpha-oxo group. This compound is of interest in various fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-methoxy-alpha-oxo- typically involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for Benzenepropanoic acid, 3-methoxy-alpha-oxo- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3-methoxy-alpha-oxo- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the alpha-oxo group to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-methoxybenzoic acid.
Reduction: Formation of 3-(3-methoxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of halogenated derivatives such as 3-bromo-3-methoxybenzenepropanoic acid.
Scientific Research Applications
Benzenepropanoic acid, 3-methoxy-alpha-oxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry[][4].
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3-methoxy-alpha-oxo- involves its interaction with specific molecular targets and pathways. The alpha-oxo group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The benzene ring allows for aromatic interactions, which can be crucial in binding to enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, 2-methoxy-alpha-oxo-: Similar structure but with the methoxy group in the ortho position.
Benzenepropanoic acid, 4-methoxy-alpha-oxo-: Similar structure but with the methoxy group in the para position.
Benzenepropanoic acid, alpha,4-dihydroxy-3-methoxy-: Contains additional hydroxyl groups, increasing its polarity and potential hydrogen bonding interactions.
Uniqueness
Benzenepropanoic acid, 3-methoxy-alpha-oxo- is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and interactions. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its ortho and para counterparts .
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
3-methoxy-2-oxo-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H10O4/c1-14-9(8(11)10(12)13)7-5-3-2-4-6-7/h2-6,9H,1H3,(H,12,13) |
InChI Key |
CHIQFEKFEXKAOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B11818996.png)

